n(2)-Carboxyethylguanosine

Description

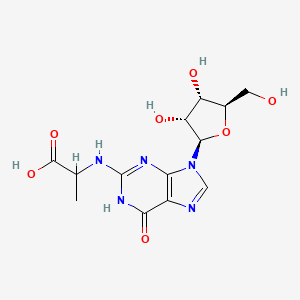

Structure

3D Structure

Properties

Molecular Formula |

C13H17N5O7 |

|---|---|

Molecular Weight |

355.30 g/mol |

IUPAC Name |

2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C13H17N5O7/c1-4(12(23)24)15-13-16-9-6(10(22)17-13)14-3-18(9)11-8(21)7(20)5(2-19)25-11/h3-5,7-8,11,19-21H,2H2,1H3,(H,23,24)(H2,15,16,17,22)/t4?,5-,7-,8-,11-/m1/s1 |

InChI Key |

JYXKXKDWVWQIOH-WEQFEWOPSA-N |

Isomeric SMILES |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Mechanisms of Formation: Biogenic and Chemical Pathways

Non-Enzymatic Glycation Reactions

Non-enzymatic glycation is a spontaneous chemical reaction between a reducing sugar and the free amino group of a biological molecule, such as a protein or a nucleic acid. nih.govresearchgate.net This process, distinct from enzyme-controlled glycosylation, leads to the formation of a Schiff base, which can then undergo further rearrangements and reactions to form stable AGEs, including CEG. nih.govnih.gov

Alpha-oxoaldehydes, also known as α-dicarbonyls, are highly reactive compounds that are key intermediates in the formation of AGEs. nih.govmdpi.com These compounds, including methylglyoxal (B44143) (MGO), glyoxal (GO), and 3-deoxyglucosone, can be formed through the degradation of glycolytic intermediates, lipid peroxidation, and the degradation of Amadori products from earlier glycation stages. nih.govmdpi.com

MGO is a potent precursor that modifies DNA and proteins to form AGEs. nih.govacs.org N(2)-(1-carboxyethyl)-2'-deoxyguanosine (N2-CEdG), the deoxyribonucleoside form of CEG, is considered a major marker for these MGO-linked DNA adducts. nih.govacs.org Similarly, GO and other alpha-ketoaldehydes react with guanosine (B1672433). nih.govnih.gov Model experiments have confirmed the formation of CEG diastereomers through a Maillard-type glycation of guanosine 5'-monophosphate with precursors like dihydroxyacetone and glyceraldehyde. nih.gov

Table 1: Key Alpha-Oxoaldehyde Precursors in CEG Formation

| Precursor | Role in CEG Formation |

|---|---|

| Methylglyoxal (MGO) | A highly reactive α-ketoaldehyde that modifies guanosine to form N2-CEdG, a major DNA adduct. nih.govacs.org |

| Glyoxal (GO) | An α-ketoaldehyde that reacts specifically with guanine (B1146940) moieties to form adducts. nih.gov |

| Dihydroxyacetone | A precursor that reacts with guanosine 5'-monophosphate in Maillard-type reactions to form CEG diastereomers. nih.govnih.gov |

| Glyceraldehyde | A triose sugar phosphate degradation product that reacts with guanosine 5'-monophosphate to yield CEG diastereomers. nih.gov |

The glycation reaction shows a notable specificity for guanine and its deoxyribonucleoside, deoxyguanosine. The chemical basis for this specificity lies in the structure of the guanine base, particularly its amidine moiety. nih.gov The reaction mechanism involves a nucleophilic attack from the deprotonated N1 position of the guanine ring on the electrophilic carbonyl carbon of the α-oxoaldehyde. nih.gov This is followed by a subsequent attack from the N2 exocyclic amino group, leading to the formation of a stable cyclic adduct. nih.gov While other bases like adenine and cytosine also contain amidine systems, guanine exhibits high reactivity and specificity in these glyoxalation reactions. nih.gov While alkylation can occur at other sites, such as N7, the N1 and N2 adducts are generally more stable. nih.gov

Maillard Reaction Cascades

The Maillard reaction is a complex cascade of chemical changes that begins with the reaction between an amino group and a reducing sugar. sandiego.edu This process, also known as non-enzymatic browning, is responsible for the flavor and color development in cooked foods and is fundamentally the same as the glycation process that occurs in the body. sandiego.edursc.org

The Maillard reaction cascade leading to CEG begins with the condensation of a reducing sugar (like glucose) with the amino group of guanosine, forming a reversible Schiff base. nih.govsandiego.edu This unstable intermediate rearranges to a more stable ketoamine structure known as an Amadori product. nih.govmdpi.com The Amadori products can then undergo a series of degradation and oxidation reactions. These reactions generate highly reactive dicarbonyl intermediates, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which are potent precursors for the formation of various AGEs, including CEG. researchgate.netmdpi.comsciopen.com Therefore, the Maillard reaction provides a critical pathway for generating the reactive carbonyl species necessary for the modification of guanosine.

The formation of N(2)-Carboxyethylguanosine results in a mixture of (R)- and (S)-stereoisomers at the chiral center of the carboxyethyl group. nih.gov The specific stereoisomers formed can be influenced by the precursor molecules. Model experiments have demonstrated that reacting guanosine 5'-monophosphate with dihydroxyacetone and glyceraldehyde leads to the formation of these diastereomers. nih.gov The synthesis of oligonucleotides containing individual (R)- or (S)-CEdG has been a key focus of research to understand the distinct biological consequences of each isomer. nih.govacs.org The relative yields of the (R)- and (S)-isomers can also be influenced by the reaction conditions, including temperature and the solvent system employed. researchgate.net For instance, studies using Natural Deep Eutectic Solvents (NADES) have shown varying yields of the (R)- and (S)-stereoisomers depending on the specific solvent composition and temperature. researchgate.net

Table 2: Yield of (R)- and (S)-CEG-5'-monophosphate from Glyceraldehyde and 5'-GMP in Different NADES Systems

| NADES System (Abbreviation) | Temperature (°C) | Yield of R-isomer (µmol/mmol GMP) | Yield of S-isomer (µmol/mmol GMP) | Total Yield (µmol/mmol GMP) |

|---|---|---|---|---|

| Betaine/Glycerol (Bet:GlyOH) | 60 | 1.8 | 1.2 | 3.0 |

| Betaine/Glycerol (Bet:GlyOH) | 80 | 12.0 | 7.9 | 19.9 |

| Betaine/Glycerol (Bet:GlyOH) | 100 | 36.3 | 24.3 | 60.6 |

| Malic acid/Sucrose (Malic:Suc) | 60 | 0.0 | 0.0 | 0.0 |

| Malic acid/Sucrose (Malic:Suc) | 80 | 0.0 | 0.0 | 0.0 |

| Malic acid/Sucrose (Malic:Suc) | 100 | 0.0 | 0.0 | 0.0 |

| Glucose/Sucrose (Glc:Suc) | 60 | 0.0 | 0.0 | 0.0 |

| Glucose/Sucrose (Glc:Suc) | 80 | 0.0 | 0.0 | 0.0 |

| Glucose/Sucrose (Glc:Suc) | 100 | 0.0 | 0.0 | 0.0 |

| Choline chloride/Urea (ChCl:Urea) | 60 | 0.0 | 0.0 | 0.0 |

| Choline chloride/Urea (ChCl:Urea) | 80 | 0.0 | 0.0 | 0.0 |

| Choline chloride/Urea (ChCl:Urea) | 100 | 0.0 | 0.0 | 0.0 |

Data adapted from a 2018 study on Maillard-type taste enhancers. researchgate.net

Molecular Integration and Occurrence in Biological Macromolecules

Formation as DNA Adducts (N2-(1-Carboxyethyl)-2′-deoxyguanosine, CEdG)

N2-(1-Carboxyethyl)-2′-deoxyguanosine (CEdG) is recognized as a primary and stable DNA adduct resulting from the reaction of methylglyoxal (B44143) (MG), a reactive α-oxoaldehyde produced during glycolysis, with 2'-deoxyguanosine (B1662781) residues in DNA. nih.govoup.compnas.org This non-enzymatic glycation reaction leads to the formation of two diastereomers of CEdG, (R)-CEdG and (S)-CEdG, at the N2 position of guanine (B1146940). nih.govresearchgate.net The formation of CEdG can also occur through the reaction of DNA with glucose and other saccharide derivatives, which can fragment to produce methylglyoxal. semanticscholar.org CEdG is considered a significant DNA-AGE and its presence in biological samples is often quantified as a biomarker for glycation-related damage. researchgate.netclinicaltrials.gov

CEdG adducts form within the double-stranded structure of DNA. nih.gov The incorporation of this adduct into the DNA double helix introduces structural perturbations. Thermodynamic studies have revealed that the presence of either the (R) or (S) diastereomer of CEdG significantly destabilizes the DNA double helix. capes.gov.br This destabilization is quantified by a notable increase in the Gibbs free energy (ΔG°) for duplex formation, which has been measured at approximately 4 kcal/mol at 25°C. capes.gov.br This structural disruption can interfere with normal DNA processes, such as replication, by impeding the function of DNA polymerases. capes.gov.br

The concentration of CEdG adducts has been quantified in various biological tissues and fluids, indicating its widespread in vivo distribution. nih.gov Sensitive analytical methods, such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), have enabled the detection and quantification of these adducts at low levels. nih.gov For instance, in human breast tumor and adjacent normal tissue, levels of both stereoisomeric CEdG adducts have been measured to be between 3 and 12 adducts per 10⁷ deoxyguanosine (dG) residues. nih.gov In untreated human melanoma cells (WM-266-4), the background level of N2-CEdG was found to be approximately one lesion per 10⁷ nucleosides. pnas.org Studies in animal models of diabetes have also shown significantly elevated levels of CEdG in both urine and various tissues, correlating with the increased production of methylglyoxal in hyperglycemic conditions. clinicaltrials.gov

| Biological Sample | Organism | Adduct Level | Reference |

|---|---|---|---|

| Breast Tumor & Normal Adjacent Tissue | Human | 3–12 adducts / 10⁷ dG | nih.gov |

| Melanoma Cells (WM-266-4, untreated) | Human | ~1 lesion / 10⁷ nucleosides | pnas.org |

| Urine (Healthy Subjects) | Human | 1.2–117 ng CEdG equivalent / mg creatinine | pnas.org |

| Kidney and Aorta (Diabetic/Uremic Patients) | Human | Enhanced levels compared to healthy subjects | pnas.org |

Formation as RNA Adducts (N2-(1-Carboxyethyl)guanosine, CEG)

Similar to its formation in DNA, the corresponding RNA adduct, N2-(1-carboxyethyl)guanosine (CEG), is formed by the reaction of methylglyoxal with guanosine (B1672433) residues in RNA. nih.gov While in vitro reactions of guanosine with MG can yield several products, including an unstable cyclic adduct and a doubly adducted form, studies have shown that only the stereoisomers of CEG are detected in cellular RNA and urine samples from patients. nih.gov The formation of CEG in RNA has been associated with conditions such as type 2 diabetes, where elevated levels of methylglyoxal are present. nih.gov The presence of CEG in RNA can lead to decreased stability of the RNA molecule and may impact translational efficiency. nih.gov This modification represents a significant form of RNA damage resulting from glycation. researchgate.net

Monomeric and Polymeric Forms of Adducts

The formation of N2-carboxyethyl adducts can occur on both monomeric and polymeric forms of guanosine. researchgate.netnih.gov

Polymeric Form : This refers to the formation of the CEdG adduct within the intact DNA polymer or the CEG adduct within the RNA polymer. researchgate.net In this context, the guanine base is modified while it is part of the nucleic acid chain. The majority of research focuses on this form, as it directly impacts the structure and function of genetic material.

Monomeric Form : This refers to the formation of the adduct on a free nucleoside, such as 2'-deoxyguanosine, or the corresponding nucleoside triphosphate (e.g., CEdGTP). researchgate.netnih.gov These modified monomers can be present in the cellular nucleotide pool. Studies have investigated the effects of incorporating these modified monomeric triphosphates into DNA during replication, revealing that their presence can lead to miscoding events. researchgate.netnih.gov The principal DNA-AGE, CEdG, is known to be formed at both the polymer and monomer levels. researchgate.netnih.gov

Impact on Nucleic Acid Integrity and Biological Function

Modulation of DNA Replication Fidelity

The presence of CEdG in the DNA template can severely compromise the fidelity of DNA replication. This adduct can act as a lesion that is misread by DNA polymerases, leading to mutations, and it can also destabilize the DNA structure, resulting in strand breaks and loss of genetic information.

CEdG exhibits significant miscoding potential, making it a mutagenic lesion. Studies have shown that the presence of CEdG in plasmid DNA can lead to a six-fold increase in mutation frequency when introduced into Escherichia coli cells. nih.gov This adduct is considered a likely cause for the G-to-T and G-to-C transversions observed after exposure to high glucose levels or its byproduct, methylglyoxal (B44143). nih.gov The mutagenic nature of CEdG stems from its ability to disrupt normal base pairing during DNA synthesis, prompting DNA polymerases to incorporate incorrect nucleotides opposite the lesion. nih.gov

The mutagenic outcome of a CEdG lesion is highly dependent on the specific DNA polymerase encountering the adduct. Different polymerases exhibit distinct preferences for which nucleotide they will incorporate opposite CEdG. For instance, when encountering a CEdG adduct in a template strand, the Klenow fragment of E. coli DNA polymerase I and the Thermus aquaticus (Taq) polymerase both preferentially incorporate purine (B94841) nucleotides. nih.gov However, they show different specificities: the Klenow fragment preferentially incorporates deoxyguanosine triphosphate (dGTP), while Taq polymerase has a bias for deoxyadenosine (B7792050) triphosphate (dATP). nih.gov Strikingly, the Klenow fragment incorporates incorrect nucleotides like dGMP and dAMP more readily than the correct nucleotide, dCMP, opposite the CEdG lesion. nih.gov

Table 1: Base-Pairing Preferences of DNA Polymerases Opposite N(2)-Carboxyethylguanosine (CEdG)

| DNA Polymerase | Preferential Nucleotide Incorporation | Source |

|---|---|---|

| Klenow Fragment (Kf–) | dGTP (preferentially incorporates purines) | nih.govnih.gov |

| Thermus aquaticus (Taq) Polymerase | dATP (preferentially incorporates purines) | nih.gov |

CEdG exists as a mixture of two stereoisomers, (R)-CEdG and (S)-CEdG, and their spatial orientation significantly influences replication outcomes. nih.gov DNA polymerases interact differently with each stereoisomer, leading to distinct efficiencies of bypass and misincorporation. For example, the Klenow polymerase incorporates purines more efficiently opposite the (R) isomer, whereas the Taq polymerase favors the (S) isomer. nih.gov

Furthermore, the stereochemistry of the adduct affects its ability to block DNA replication. In E. coli cells, the (R)-N(2)-CEdG isomer is twice as effective at blocking DNA replication as the (S)-N(2)-CEdG isomer. nih.gov The bypass of these lesions in E. coli is primarily handled by the Y-family DNA polymerase DinB (Pol IV), and a deficiency in this polymerase leads to a significant decrease in the bypass efficiency for both the (S) and (R) diastereomers. nih.gov

Table 2: Stereoisomer-Specific Effects of CEdG on DNA Replication

| Stereoisomer | Effect | DNA Polymerase/System | Source |

|---|---|---|---|

| (R)-CEdG | More efficient purine incorporation opposite the lesion | Klenow Fragment (Kf–) | nih.gov |

| (S)-CEdG | Favored for purine incorporation opposite the lesion | Thermus aquaticus (Taq) Polymerase | nih.gov |

| (R)-CEdG | Twice as effective in blocking DNA replication compared to the S-isomer | E. coli cells | nih.gov |

CEdG formation significantly weakens the N-glycosidic bond that links the guanine (B1146940) base to the deoxyribose sugar backbone of DNA. nih.gov This reduced stability facilitates the spontaneous hydrolysis of the bond, a process known as depurination. nih.govnih.gov The result is the release of the modified base, N(2)-carboxyethylguanine (CEguanine), from the DNA strand, leaving behind a non-instructional abasic (apurinic/apyrimidinic or AP) site. nih.gov In one study, over 25% of CEdG was hydrolyzed to its corresponding guanine derivative, while unmodified deoxyguanosine remained stable under the same conditions. nih.gov The generation of these abasic sites is a form of severe DNA damage, as they can stall replication and are highly mutagenic if not properly repaired.

Miscoding Potential and Mutagenesis

Influence on Gene Expression and Transcriptomic Signatures

Beyond its impact on replication, the this compound adduct can also interfere with gene expression. The process of transcription, where a gene's DNA sequence is copied into RNA, can be physically impeded by the presence of DNA lesions. When located on the template strand of an actively transcribed gene, adducts such as N(2)-(1-carboxyethyl)-dG can act as a roadblock for RNA polymerase II, the enzyme responsible for transcription in human cells. nih.gov This blockage of transcriptional elongation can halt the expression of the affected gene and can trigger cellular repair mechanisms like transcription-coupled nucleotide excision repair (TC-NER). nih.gov While comprehensive studies on the global transcriptomic signatures induced by CEdG are not yet available, this direct interference with the transcriptional machinery represents a clear mechanism by which this adduct can alter gene expression patterns.

Consequences for Genetic Stability

The formation of this compound (N2-CEG) within a DNA strand represents a significant challenge to the maintenance of genomic integrity. This DNA adduct can compromise genetic stability through several mechanisms, primarily by disrupting the normal processes of DNA replication and by altering the physical structure of the DNA double helix.

Research has shown that the presence of N2-CEG adducts physically destabilizes the DNA double helix. nih.gov Thermodynamic studies have revealed that oligodeoxyribonucleotides containing either of the two diastereomers of N2-(1-carboxyethyl)-2'-deoxyguanosine (N2-CEdG) significantly destabilize the duplex, as demonstrated by an increase of approximately 4 kcal/mol in the Gibbs free energy (ΔG°) for duplex formation. nih.gov This structural perturbation is a critical factor leading to further complications during DNA metabolism.

A primary consequence of this adduct is the impedance of DNA replication. nih.govnih.gov When a DNA polymerase encounters an N2-CEdG lesion, the replication process can be considerably blocked. nih.govnih.gov Studies using the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I showed that both diastereomers of N2-CEdG could substantially halt replication synthesis. nih.gov Furthermore, the R-diastereomer of N2-CEdG has been found to be twice as effective as the S-diastereomer in blocking DNA replication within E. coli cells. nih.gov The stalling of replication forks can lead to more severe DNA damage and, if unresolved, may trigger cell death. nih.gov

Beyond simply blocking replication, the N2-CEdG lesion is also mutagenic. nih.gov While it is considered weakly mutagenic, its potential to introduce errors into the genetic code is a direct threat to genetic stability. nih.gov During attempts to replicate past the lesion, DNA polymerases may incorporate the wrong nucleotide opposite the adduct. nih.gov In vitro primer extension assays have strikingly demonstrated that in the presence of N2-CEdG, E. coli DNA polymerase I preferentially incorporated incorrect nucleotides, specifically dGMP and dAMP, opposite the lesion rather than the correct nucleotide, dCMP. nih.gov

To overcome such replication blocks, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov In E. coli, DinB (also known as polymerase IV) has been identified as the primary enzyme responsible for bypassing the N2-CEdG lesion. nih.gov While this bypass allows replication to continue, the absence of this polymerase significantly reduces the cell's ability to tolerate the adduct. nih.gov Research using M13 shuttle vectors in E. coli strains deficient in specific polymerases has quantified the importance of DinB in this process. nih.gov

Research Findings on N2-CEdG Impact on DNA Replication

| Finding | Observation | Source |

| Helix Destabilization | Presence of N2-CEdG increases Gibbs free energy for duplex formation by ~4 kcal/mol. | nih.gov |

| Replication Blockage | Both diastereomers of N2-CEdG considerably block replication by E. coli DNA Polymerase I (Klenow fragment). | nih.gov |

| Nucleotide Misincorporation | DNA Polymerase I preferentially incorporates incorrect dGMP and dAMP opposite the N2-CEdG lesion. | nih.gov |

| Translesion Synthesis | DinB (Polymerase IV) is the major DNA polymerase responsible for bypassing the N2-CEdG lesion in E. coli. | nih.gov |

The following table details the reduction in the efficiency of bypassing the N2-CEdG lesion in E. coli cells that are deficient in the DinB polymerase, highlighting its critical role in managing this type of DNA damage.

Bypass Efficiency of N2-CEdG Diastereomers in DinB-Deficient E. coli

| N2-CEdG Diastereomer | Reduction in Bypass Efficiency in DinB-Deficient Strain | Source |

| S-N2-CEdG | 63% | nih.gov |

| R-N2-CEdG | 66% | nih.gov |

Cellular Processing and Repair Mechanisms

Translesion Synthesis (TLS) Pathways

Translesion synthesis is a critical DNA damage tolerance process that enables the replication machinery to proceed past DNA lesions that would otherwise stall replicative DNA polymerases. youtube.com This process involves the recruitment of specialized, low-fidelity DNA polymerases capable of accommodating distorted DNA templates. youtube.com

Biochemical studies have identified specific TLS polymerases that are crucial for bypassing N(2)-CEdG lesions. In mammalian cells, Human DNA Polymerase κ (Pol κ) and DNA Polymerase ι (Pol ι) play indispensable roles in the accurate bypass of this adduct. nih.govnih.gov

Pol κ, a member of the DinB family of DNA polymerases, has been shown to efficiently incorporate the correct nucleotide opposite various N(2)-modified guanine (B1146940) derivatives. nih.govnih.gov Studies using mouse embryonic fibroblast (MEF) cells have demonstrated that a deficiency in Pol κ leads to elevated mutation frequencies at N(2)-CEdG sites. nih.govnih.gov Similarly, Pol ι, another Y-family polymerase, is vital for the error-free bypass of N(2)-CEdG. nih.gov Steady-state kinetic analyses have revealed that human Pol ι preferentially inserts the correct nucleotide, deoxycytidine monophosphate (dCMP), opposite the N(2)-CEdG lesion. nih.govnih.gov

Table 1: Key DNA Polymerases in N(2)-Carboxyethylguanosine Bypass

| DNA Polymerase | Family | Primary Role in N(2)-CEdG Bypass | Outcome of Deficiency |

| DNA Polymerase κ (Pol κ) | Y-family (DinB) | Facilitates efficient and error-free bypass of the lesion. nih.govnih.gov | Increased frequency of G→T and G→A mutations. nih.govnih.gov |

| DNA Polymerase ι (Pol ι) | Y-family | Preferentially inserts the correct nucleotide (dCMP) opposite N(2)-CEdG. nih.govnih.gov | Increased frequency of G→T and G→A mutations. nih.govnih.gov |

The bypass of a DNA lesion can be either error-free, restoring the correct DNA sequence, or error-prone, resulting in a mutation. nih.gov The choice between these pathways is determined by the specific lesion and the TLS polymerase recruited. embopress.org

In the case of N(2)-CEdG, the primary pathway involving Pol κ and Pol ι is predominantly error-free. nih.govnih.gov These polymerases work together to ensure the correct insertion of a cytosine opposite the adducted guanine, thus preventing mutations. nih.gov

However, if Pol κ or Pol ι are absent or unavailable, other TLS polymerases can be recruited to bypass the N(2)-CEdG lesion. This alternative bypass is highly inaccurate and error-prone. nih.govnih.gov Studies have shown that in MEF cells deficient in either Pol κ or Pol ι, the bypass of N(2)-CEdG leads to a significant increase in G→T and G→A transversions. nih.govnih.gov This indicates that while the cell can tolerate the lesion and complete replication, it comes at the cost of genomic integrity.

Conversely, replication of N(2)-CEdG-containing plasmids in cells deficient in DNA Polymerase η (Pol η) or Rev3 (a catalytic subunit of DNA Polymerase ζ) did not result in mutations, suggesting these polymerases are not the primary enzymes involved in the error-prone bypass of this specific adduct. nih.govnih.gov

Table 2: Mutational Specificity in N(2)-CEdG Bypass

| Cellular Context | Bypass Mechanism | Predominant Mutations Observed |

| Wild-Type Cells (Sufficient Pol κ and Pol ι) | Error-Free | None / Background levels |

| Pol κ-Deficient Cells | Error-Prone | G→T and G→A transversions nih.govnih.gov |

| Pol ι-Deficient Cells | Error-Prone | G→T and G→A transversions nih.govnih.gov |

Interactions with DNA Damage Response Pathways (General Considerations)

The presence of a DNA adduct like N(2)-CEdG can trigger a broader DNA Damage Response (DDR). The DDR is a complex network of signal transduction pathways that detect DNA lesions, signal their presence, and promote their repair or tolerance. mdpi.com

When a replicative polymerase stalls at an N(2)-CEdG lesion, it initiates a signaling cascade. A key event in this process is the ubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), a protein that acts as a sliding clamp for DNA polymerases. youtube.com This modification serves as a molecular switch, decreasing the affinity of the replicative polymerase for PCNA and promoting the recruitment of specialized TLS polymerases, such as Pol κ and Pol ι, to the site of damage. youtube.com

The cell must tightly regulate the activity of these TLS polymerases to minimize the risk of introducing mutations into undamaged sections of the genome, given their intrinsically low fidelity. digitellinc.com The interaction between the stalled replication fork, modified PCNA, and the specific structural features of the N(2)-CEdG adduct helps ensure that the appropriate TLS polymerases are recruited to carry out the bypass, after which the high-fidelity replicative polymerase can resume synthesis. youtube.com

Biological Significance in Molecular Pathogenesis Research

Role as Biomarkers of Oxoaldehyde-Induced Stress

N(2)-Carboxyethylguanosine is a critical biomarker for cellular damage induced by oxoaldehydes, such as methylglyoxal (B44143) (MG). nih.govresearchgate.net MG is a reactive byproduct of glucose and lipid metabolism, and its accumulation leads to a state of cellular stress. nih.gov CEG is formed when methylglyoxal covalently modifies guanosine (B1672433) residues in RNA. nih.gov The presence and concentration of CEG in biological samples, therefore, serve as a direct indicator of the extent of oxoaldehyde-induced damage to nucleic acids. nih.gov Research has demonstrated a significant association between elevated levels of CEG and pathological conditions like type 1 and type 2 diabetes, as well as diabetic kidney disease. nih.gov In fact, CEG has been identified as a predictive biomarker for the risk of developing diabetic kidney disease years before clinical diagnosis. nih.gov

Contribution to Cellular Dysfunction

Beyond its role as a biomarker, extracellular CEG actively participates in the progression of cellular and tissue damage, particularly endothelial dysfunction. nih.govnih.gov This dysfunction is a primary event in the development of vascular diseases. nih.govnih.gov

Exposure of primary human umbilical vein endothelial cells (HUVECs) to this compound has been shown to induce a state of dysfunction characterized by several key pathological changes. nih.govnih.gov

One of the initial steps in the development of vascular inflammation and atherosclerosis is the adhesion of monocytes to the endothelial lining of blood vessels. Studies have demonstrated that treatment of endothelial cells with CEG leads to a significant increase in the adhesion of monocytes. nih.govnih.gov This enhanced adhesion is a critical event that precedes the migration of monocytes into the blood vessel wall, a hallmark of vascular disease. nih.gov

This compound exposure has been directly linked to an increase in the production of reactive oxygen species (ROS) within endothelial cells. nih.govnih.gov ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.govmdpi.com This state of oxidative stress is a central mechanism in the pathogenesis of endothelial dysfunction and cardiovascular diseases. mdpi.comnih.gov The interaction of CEG with endothelial cells triggers signaling pathways that lead to the activation of enzymes like NADPH oxidase, a major source of ROS in the vasculature. mdpi.comnih.gov

The vascular endothelium plays a crucial role in maintaining the balance between vasodilation and vasoconstriction, and in regulating the passage of fluids and molecules between the blood and surrounding tissues. nih.gov CEG has been shown to disrupt this delicate balance, leading to impaired endothelial homeostasis. nih.govnih.gov Furthermore, exposure to CEG results in increased endothelial permeability, which allows for the leakage of plasma components and inflammatory cells into the vessel wall, contributing to inflammation and tissue damage. nih.govnih.gov

| Pathological Effect | Description | Reference |

|---|---|---|

| Enhanced Monocyte Adhesion | CEG treatment of endothelial cells increases their adhesiveness to monocytes, a key initiating event in atherosclerosis. | nih.govnih.gov |

| Increased Reactive Oxygen Species (ROS) Production | Exposure to CEG stimulates the production of ROS in endothelial cells, leading to oxidative stress and cellular damage. | nih.govnih.gov |

| Impaired Endothelial Homeostasis | CEG disrupts the normal regulatory functions of the endothelium, contributing to vascular imbalance. | nih.govnih.gov |

| Increased Endothelial Permeability | CEG compromises the endothelial barrier, leading to increased leakage of fluids and inflammatory molecules into the vessel wall. | nih.govnih.gov |

Mechanisms of Endothelial Cell Dysfunction

Molecular Links to Metabolic Imbalance and Related Conditions (e.g., Glycolytic Stress)

The formation of this compound (CEG) is intrinsically linked to metabolic imbalances, particularly those involving elevated levels of reducing sugars and their reactive byproducts. fortunejournals.comnih.gov This positions CEG not only as a biomarker of these conditions but also as a potential participant in a feedback loop that exacerbates cellular dysfunction. Conditions of high glucose, such as in diabetes mellitus, accelerate the glycation process, leading to an increased burden of advanced glycation end products (AGEs) on various biomolecules, including DNA. mdpi.comaginganddisease.org

The accumulation of DNA adducts like CEG is an indicator of significant metabolic stress, including glycolytic and oxidative stress. fortunejournals.comresearcher.life Glycolytic stress arises from an overwhelmed or dysfunctional glycolysis pathway, leading to the accumulation of reactive dicarbonyl compounds like methylglyoxal and glyoxal. mdpi.com These compounds are potent precursors to the formation of AGEs, including CEG. fortunejournals.com The presence of CEG in DNA is, therefore, a molecular signature of a cellular environment where the normal processing of glucose is impaired, leading to the production of these harmful metabolites.

The consequences of CEG formation extend to the integrity and function of the genome. The modification of deoxyguanosine to CEG can lead to DNA damage, including the induction of single-strand breaks and an increase in mutation frequencies. nih.gov This genomic instability can trigger cellular stress responses and may interfere with the expression of genes crucial for maintaining metabolic homeostasis. For instance, damage to genes encoding for glycolytic enzymes or their regulators could further impair the cell's ability to manage glucose metabolism, thus perpetuating a cycle of metabolic imbalance. While direct inhibition of glycolytic enzymes by CEG is not yet fully elucidated, the broader impact of DNA glycation on cellular function suggests a contribution to the pathophysiology of metabolic diseases. nih.govnih.gov

The following table summarizes key research findings on the association between DNA glycation and metabolic stress:

| Finding | Implication for Metabolic Imbalance | Reference(s) |

| N(2)-(1-Carboxyethyl)deoxyguanosine (CEdG), a related adduct, is elevated in animal models of type 2 diabetes. | Suggests a direct correlation between the formation of these adducts and chronic hyperglycemia. | wikipedia.org |

| Glycation of DNA is associated with oxidative stress. | Links the formation of CEG to a broader cellular stress response that can impair metabolic pathways. | fortunejournals.comresearcher.life |

| The presence of CEdG in DNA induces single-strand breaks and increases mutation frequency. | Genomic instability caused by these adducts can disrupt genes involved in metabolic regulation. | nih.gov |

| Reactive dicarbonyls, byproducts of glycolytic stress, are potent precursors of DNA-AGEs. | Establishes a direct chemical link between a dysfunctional glycolytic pathway and the formation of adducts like CEG. | mdpi.com |

Immunogenicity of Modified DNA (Neo-Antigenic Epitopes)

The chemical modification of native biomolecules can create novel structures that are recognized as foreign by the immune system, thereby eliciting an immune response. This compound, as a modification of the guanosine base in DNA, represents such a novel structural motif. Research has demonstrated that CEG is immunogenic, capable of inducing an antibody response. nih.gov Specifically, polyclonal antisera have been successfully raised against CEG when conjugated to a carrier protein, indicating that the immune system can recognize this adduct as a non-self entity. nih.gov This recognition is quite specific, with the antibodies showing minimal cross-reactivity with unmodified guanosine or other similar DNA adducts. nih.gov

The concept of "neo-antigens" in immunology typically refers to new peptide sequences that arise from tumor-specific mutations and are presented by Major Histocompatibility Complex (MHC) molecules on the cell surface to T-cells. mdpi.comaacrjournals.org While the direct processing of a DNA adduct like CEG into a peptide-MHC complex for T-cell recognition has not been extensively documented, the immunogenicity of CEG opens up a broader consideration of modified self-antigens. The presence of CEG within cellular DNA could potentially lead to the generation of neo-antigenic epitopes through several mechanisms. For instance, the repair of such DNA adducts might generate modified peptides that could be processed and presented. Furthermore, proteins that are cross-linked to DNA through glycation reactions could also be processed into novel peptides.

The immune recognition of DNA adducts has significant implications for the pathogenesis of diseases associated with high levels of glycation, such as diabetes and its complications. The generation of antibodies against glycated DNA could contribute to the inflammatory processes observed in these conditions. The formation of these neo-antigenic structures on DNA highlights a mechanism by which metabolic dysregulation can translate into an autoimmune-like response, further contributing to tissue damage.

Below is a table detailing research findings related to the immunogenicity of this compound:

| Research Finding | Significance for Immunogenicity | Reference(s) |

| A polyclonal antiserum was successfully raised against CEG linked to keyhole limpet hemocyanin. | Demonstrates that CEG is immunogenic and can be specifically targeted by antibodies. | nih.gov |

| The developed ELISA for CEG showed high specificity with negligible cross-reactivity to unmodified nucleotides. | Confirms that the immune response is directed specifically against the carboxyethyl modification on guanosine. | nih.gov |

| DNA incubated with reducing sugars showed signal inhibition in a competitive ELISA, indicating the formation of immunologically recognizable CEG. | Provides in vitro evidence that glycation of DNA creates epitopes that can be detected by specific antibodies. | nih.gov |

Advanced Analytical and Research Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly when coupled with advanced detection methods, stands as a cornerstone for the analysis of CEG and related compounds. These techniques separate the analyte of interest from complex biological mixtures, allowing for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture. When paired with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, providing spectral information that can aid in peak identification and purity assessment.

In the context of glycated guanosine (B1672433) derivatives, HPLC-DAD has been utilized to identify characteristic adducts. For instance, the acid hydrolysate of DNA modified by glucose degradation products shows a distinct peak characteristic of N2-(1-carboxyethyl)-2-deoxyguanosine (CEdG), which serves as a marker for DNA glycation. oup.com The retention time of this peak can be compared to a standard for confirmation. oup.com While HPLC-DAD is a robust and widely used method, for complex biological samples where trace amounts of the analyte are present, more sensitive detection methods are often required. mdpi.comd-nb.info

Table 1: HPLC-DAD Method Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 columns are commonly used for separating nucleoside adducts. ojp.gove-nps.or.kr |

| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., perchlorate (B79767) buffer pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical. ojp.govnih.gov |

| Detection | Diode array detection allows for monitoring at specific wavelengths (e.g., 270 nm for phloroglucinols and 590 nm for naphthodianthrones in natural product analysis) to identify and quantify the compounds of interest. d-nb.info |

| Retention Time | A characteristic retention time, for example, approximately 14.2 to 14.4 minutes for CEdG, has been reported under specific chromatographic conditions. oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique and is considered a gold standard for the quantification of DNA adducts. nih.govnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This method allows for the reliable quantification of numerous DNA lesions from biological samples. nih.gov

The process typically involves enzymatic digestion of DNA to release the modified nucleosides, followed by LC separation and detection by a mass spectrometer. nih.gov The mass spectrometer is often operated in the multiple-reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion. nih.govresearchgate.net This technique has been successfully applied to quantify various N2-alkyl-dG lesions in cellular DNA. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and nonvolatile molecules like nucleoside adducts. nih.govnih.gov LC-ESI-MS/MS has become a powerful analytical tool for providing rapid quantitative and structural information with high sensitivity. dss.go.th This method has been widely used to analyze a range of carcinogen-DNA adducts. nih.gov

In the analysis of N(2)-Carboxyethylguanosine and its derivatives, ESI generates protonated molecules in the gas phase, which are then subjected to tandem mass spectrometry. nih.govdss.go.th The fragmentation of these precursor ions yields specific product ions, providing a high degree of confidence in the identification and quantification of the target analyte, even in complex biological matrices. nih.govrsc.org This technique is central to methods developed for the precise measurement of advanced glycation end products (AGEs) like CEdG in biological samples for diagnostic and monitoring purposes. google.com

For the most accurate and precise quantification, LC-MS/MS is often coupled with the stable isotope dilution (SID) method. nih.govnih.gov This approach is considered the benchmark for quantitative analysis of DNA adducts. nih.gov It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹⁵N, ¹³C, or ²H) to the sample as an internal standard. nih.govnih.gov

This internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any sample loss or matrix effects. nih.gov The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the exact amount of the analyte in the original sample. nih.govresearchgate.net This method provides high reproducibility and accuracy, making it invaluable for quantifying low levels of this compound and its derivatives in tissues and bodily fluids. nih.govgoogle.comacs.org

Table 2: Key Parameters for LC-MS/MS with Stable Isotope Dilution

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) is typically used. iosrjournals.org |

| MS Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govresearchgate.net |

| Precursor → Product Ion Transitions | Specific mass transitions are monitored for the analyte and its stable isotope-labeled internal standard. For example, for N²-MedG, the transition m/z 282 → 166 (neutral loss of deoxyribose) is monitored, while for its [¹⁵N₅]-labeled standard, m/z 287 → 171 is used. nih.gov |

| Internal Standard | A stable isotope-labeled analogue of the analyte (e.g., deuterated or ¹⁵N-labeled CEdG) is added at the beginning of the sample preparation. nih.govresearchgate.net |

| Quantification | Based on the ratio of the peak area of the analyte to the peak area of the internal standard. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Immunochemical Approaches

Immunochemical methods utilize the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. These approaches, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative to chromatographic techniques.

The development of antibodies that specifically recognize this compound and its derivatives has enabled the creation of sensitive ELISA methods. Both polyclonal and monoclonal antibodies have been generated against these glycated nucleosides. acs.org A polyclonal antibody was developed that specifically recognizes N(2)-carboxyethyl-2'-deoxyguanosine (CEdG), which was used to monitor the formation of DNA advanced glycation end-products in vitro. acs.org However, this initial assay lacked the sensitivity to detect DNA glycation in living cells. acs.org

Subsequently, a more sensitive monoclonal antibody was developed, which recognizes several glycated guanine (B1146940) derivatives with high affinity. acs.org This antibody was utilized in a competitive ELISA format to detect and quantify glycated nucleobases in human urine samples. acs.org In a competitive ELISA, the sample analyte competes with a labeled antigen for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the amount of analyte in the sample. This method has been successfully used to quantify CEdG modifications in nuclear and mitochondrial DNA. nih.gov

Table 3: Characteristics of a Competitive ELISA for CEdG

| Feature | Description |

|---|---|

| Antibody | Monoclonal or polyclonal antibodies specific for CEdG or related glycated guanine derivatives are used. acs.org |

| Assay Principle | Competitive binding between the CEdG in the sample and a labeled CEdG conjugate for a limited amount of specific antibody coated on a microplate. acs.org |

| Detection | An enzyme-conjugated secondary antibody (e.g., anti-mouse IgG horseradish peroxidase) is used, and the signal is generated by adding a substrate (e.g., tetramethylbenzidine). The absorbance is measured at a specific wavelength (e.g., 450 nm). acs.org |

| Quantification | A standard curve is generated using known concentrations of the analyte, and the concentration in the unknown samples is determined by interpolation. The I₅₀ (concentration producing 50% inhibition) is a key parameter. acs.org |

| Application | Quantification of glycated nucleobases in biological samples such as urine and DNA hydrolysates. acs.orgnih.gov |

Immunoaffinity Chromatography (IAC) for Sample Enrichment

Immunoaffinity chromatography (IAC) is a powerful technique that leverages the high specificity of antibody-antigen interactions to isolate and concentrate target molecules from complex biological matrices. researchgate.net This method is particularly valuable for the analysis of DNA adducts like CEdG, which are often present at very low concentrations in tissues and bodily fluids.

The principle of IAC involves the use of monoclonal or polyclonal antibodies specific to CEdG, which are immobilized on a solid support matrix within a chromatography column. researchgate.net When a biological sample, such as hydrolyzed DNA from tissues or urine, is passed through the column, the CEdG molecules are selectively captured by the antibodies. nih.govmdpi.com Unbound components of the sample are washed away, and the purified CEdG is then eluted from the column, typically by changing the pH or ionic strength of the buffer. researchgate.net

This enrichment step is critical for enhancing the sensitivity of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is often used for the precise quantification of CEdG. nih.govmdpi.com A novel two-cycle immunoaffinity LC-MS/MS method has been evaluated to further reduce nonspecific protein binding and improve assay sensitivity when analyzing complex tissue samples. nih.gov The use of stable isotope-labeled internal standards, such as ¹⁵N₅-CEdG, in conjunction with IAC and LC-MS/MS, allows for highly accurate and quantitative measurements of CEdG levels in various biological specimens. nih.govmdpi.com

Spectroscopic Methods for Structural Elucidation in Biological Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including DNA adducts like this compound. e-fas.orgnih.gov It provides detailed information about the atomic connectivity and three-dimensional structure of molecules in solution, which is crucial for understanding how adducts like CEdG may alter the conformation of DNA and affect biological processes. mdpi.comsigmaaldrich.com

In the context of CEdG, NMR is used to confirm the identity of the adduct and to determine the stereochemistry at the chiral center of the carboxyethyl group, which can exist as either (R) or (S) isomers. mdpi.com The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals in the molecule. e-fas.orgmdpi.comsigmaaldrich.com For instance, the ¹H NMR assignments for CEdG in d₆-DMSO show characteristic chemical shifts for the protons in the guanosine and carboxyethyl moieties. nih.gov

Furthermore, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering insights into the conformational preferences of the CEdG adduct within a DNA strand. mdpi.commdpi.com This information is vital for understanding how the adduct might disrupt normal DNA base pairing and lead to mutations during DNA replication. mdpi.com The ability of NMR to provide detailed structural information makes it a cornerstone in the study of DNA adducts and their biological implications. nih.gov

In Vitro and In Vivo Research Models for Mechanistic Studies

To investigate the biological effects and underlying mechanisms of this compound, researchers employ a variety of in vitro and in vivo models. These systems allow for controlled studies on the formation, repair, and pathological consequences of this DNA adduct.

Cell culture systems provide a controlled environment to study the cellular responses to CEdG and its precursor, methylglyoxal (B44143).

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial function and dysfunction. nih.govnih.gov While direct studies on the effects of CEdG on HUVECs are limited, research on advanced glycation end products (AGEs), a class of compounds that includes CEdG, has shown that they can induce apoptosis and procoagulant activity in these cells. mdpi.com AGEs have also been found to inhibit the proliferation and migration of HUVECs. Given that CEdG is a prominent AGE, it is plausible that it contributes to these detrimental effects on endothelial cells.

Smooth Muscle Cells: Vascular smooth muscle cells are critical components of blood vessel walls, and their behavior is integral to vascular health. Co-culture models of endothelial and smooth muscle cells are used to investigate the interactions between these cell types under various physiological and pathological conditions, providing a more complex in vitro system to study the effects of compounds like CEdG on vascular biology. For example, studies have shown that factors secreted by smooth muscle cells can influence the differentiation of other cell types, a process that could potentially be modulated by the presence of glycation adducts.

Bovine Aorta Endothelium Cells (BAECs): BAECs serve as an excellent model system for investigating cardiovascular function and disease. They are used to study various aspects of endothelial biology, including the pathogenesis of vascular diseases and the effects of diabetes-related complications. Studies have utilized BAECs to examine the cellular responses to various stimuli, providing insights into the molecular mechanisms that could be affected by the formation of DNA adducts like CEdG in the vasculature.

Table 1: Summary of Cell Culture Systems in CEdG Research

| Cell Type | Model Application | Key Findings Related to Glycation |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial dysfunction studies | AGEs induce apoptosis, procoagulant activity, and inhibit proliferation and migration. mdpi.com |

| Smooth Muscle Cells | Vascular biology and cell interaction studies | Used in co-culture models to study vascular responses. |

| Bovine Aorta Endothelium Cells (BAECs) | Cardiovascular disease modeling | Used to study mechanisms of endothelium dysfunction and vascular disease pathogenesis. |

Plasmid-based mutagenesis assays are powerful in vitro tools used to determine the mutagenic potential of specific DNA lesions, such as CEdG. These assays involve the site-specific incorporation of the DNA adduct into a plasmid vector, which is then replicated in a host system, typically E. coli. mdpi.com

By analyzing the DNA sequence of the replicated plasmids, researchers can identify the types and frequencies of mutations that occur opposite the adduct. mdpi.com This provides direct evidence of the miscoding potential of the lesion. For CEdG, such assays have been instrumental in demonstrating that this adduct can lead to specific patterns of mutations. nih.gov For instance, primer extension assays using oligonucleotide templates containing CEdG have shown that it can cause G>T and G>C transversions, which are common mutations observed in cells exposed to high levels of methylglyoxal. nih.gov These assays have also revealed differences in the mutagenic properties of the (R) and (S) stereoisomers of CEdG. mdpi.com

Animal models are essential for studying the in vivo relevance of CEdG in the context of complex diseases like diabetes.

Zucker Rat Model of Type 2 Diabetes: The Zucker Diabetic Fatty (ZDF) rat is a well-established animal model of type 2 diabetes that exhibits hyperglycemia, insulin (B600854) resistance, and obesity. This model is highly relevant for studying the in vivo consequences of increased glycation, as diabetic conditions lead to elevated levels of methylglyoxal and, consequently, CEdG. mdpi.com Studies using diabetic rats have demonstrated significantly higher urinary levels of CEdG compared to non-diabetic controls, highlighting the utility of this adduct as a potential biomarker for glycation-associated stress. nih.gov The ZDSD (Zucker Diabetic-Sprague Dawley) rat is another model used for translational research in type 2 diabetes.

Mouse Embryonic Fibroblast Cells (MEFs): MEFs are primary cells isolated from mouse embryos that are widely used in cell biology research. nih.gov They are valuable for studying fundamental cellular processes, including DNA damage responses and mutagenesis. Genetically modified mouse models, from which MEFs can be derived, allow for the investigation of the roles of specific genes and pathways in mitigating the effects of DNA adducts like CEdG.

Table 2: Overview of Animal Models in CEdG Research

| Animal Model | Application in CEdG Research | Key Research Findings |

|---|---|---|

| Zucker Rat Model | In vivo study of CEdG in type 2 diabetes | Elevated urinary CEdG levels in diabetic rats, suggesting its use as a biomarker. nih.govmdpi.com |

| Mouse Embryonic Fibroblast (MEF) Cells | Investigation of cellular responses to DNA damage | Used to study fundamental mechanisms of DNA damage and repair. |

Future Research Directions and Open Questions

Elucidating Uncharacterized Biological Functions

While CEdG is primarily recognized as a DNA adduct that can induce mutations and genomic instability, its potential roles beyond direct DNA damage are largely uncharacterized. google.com Future research should delve into the broader biological implications of CEdG formation.

Potential Areas of Investigation:

Impact on Transcription and Gene Expression: The presence of CEdG within gene regulatory regions could sterically hinder the binding of transcription factors, thereby altering gene expression patterns. Studies have shown that various N2-dGuo adducts can act as transcriptional blocks. nih.gov Future investigations should explore the specific effects of CEdG on the binding of key transcription factors and its downstream consequences on cellular function. The interaction between DNA methylation and transcription factor binding is a complex area of study, and the presence of an adduct like CEdG could further modulate these interactions. nih.gov

Role in Cellular Signaling: It is plausible that CEdG, or the process of its formation and repair, could trigger specific cellular signaling pathways. Research is needed to determine if CEdG accumulation activates stress-response pathways, such as those mediated by p53 or NF-κB, or influences other signaling cascades involved in inflammation, apoptosis, or cell cycle regulation.

Epigenetic Modifications: The interplay between CEdG and the epigenetic landscape is an unexplored frontier. Investigations are warranted to determine if the formation of CEdG influences local chromatin structure or the recruitment of epigenetic modifying enzymes, thereby affecting long-term gene expression patterns.

Interactome Analysis: Identifying the proteins that interact with CEdG-modified DNA is crucial for understanding its biological consequences. Advanced proteomic techniques could be employed to map the CEdG "interactome," revealing proteins involved in its recognition, repair, or signaling functions. nih.gov

Development of Advanced Methodologies for Detection and Quantitation

Accurate and sensitive detection of CEdG is paramount for its validation as a clinical biomarker and for advancing research into its biological roles. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a reliable quantitative method, there is a need for more accessible and high-throughput techniques. google.com

Emerging Methodologies:

Antibody- and Aptamer-Based Assays: The development of highly specific monoclonal antibodies and aptamers against CEdG could lead to more sensitive and versatile detection platforms. nih.gov These recognition elements can be integrated into various assay formats, such as enzyme-linked immunosorbent assays (ELISAs), for high-throughput screening. nih.gov Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a wide range of targets, from small molecules to whole cells, making them promising tools for CEdG detection. nih.govmdpi.comnih.gov

Electrochemical Biosensors: The development of electrochemical biosensors offers the potential for rapid, low-cost, and portable detection of CEdG. researchgate.netresearchgate.net These sensors could utilize CEdG-specific antibodies or aptamers immobilized on an electrode surface to generate a measurable electrical signal upon binding to the target molecule.

Single-Cell Analysis: Current methods for CEdG detection rely on bulk analysis of DNA from a population of cells. The development of techniques for single-cell analysis would provide unprecedented insights into the heterogeneity of CEdG formation and repair within a tissue. nih.govbiorxiv.org

| Methodology | Principle | Potential Advantages | Future Development |

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity for quantification. | Development of standardized, isotopically enriched internal standards. google.com |

| ELISA | Use of specific antibodies to detect and quantify the target molecule. | High-throughput capability and relatively low cost. | Generation of highly specific monoclonal antibodies against CEdG. nih.gov |

| Aptamer-based assays | Use of synthetic nucleic acid ligands (aptamers) for target recognition. | High specificity, stability, and ease of synthesis. nih.govmdpi.comnih.gov | SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for CEdG-specific aptamers. |

| Electrochemical Biosensors | Conversion of a biological recognition event into a measurable electrical signal. | Portability, rapid analysis, and low cost. researchgate.netresearchgate.net | Integration of CEdG-specific recognition elements (antibodies, aptamers) with nanomaterials for signal amplification. |

| Single-Cell Analysis | Measurement of CEdG levels in individual cells. | Provides information on cellular heterogeneity in DNA damage and repair. nih.govbiorxiv.org | Miniaturization of detection technologies to the single-cell level. |

Integrated Omics Approaches for Comprehensive Analysis

A systems-level understanding of the impact of CEdG requires the integration of multiple "omics" datasets. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of the cellular response to CEdG formation.

Potential Integrated Approaches:

Genomics and Transcriptomics: Correlating the levels of CEdG in specific genomic regions with changes in gene expression can reveal the functional consequences of this DNA adduct. This approach could identify genes and pathways that are particularly susceptible to CEdG-induced dysregulation.

Proteomics: Quantitative proteomics can be used to identify changes in protein expression and post-translational modifications in response to CEdG accumulation. This could uncover novel proteins involved in CEdG repair or signaling.

Metabolomics and Lipidomics: Analyzing the metabolome and lipidome of cells with high levels of CEdG can provide insights into the metabolic perturbations associated with its formation. nih.gov This is particularly relevant given that CEdG is a product of methylglyoxal (B44143), a reactive metabolite.

Fluxomics: Metabolic flux analysis can be employed to trace the metabolic pathways that lead to the production of methylglyoxal, the precursor of CEdG. researchgate.net This could identify key enzymatic steps that could be targeted to reduce CEdG formation.

Exploration of Targeted Mitigation Strategies at the Molecular Level

Developing strategies to prevent the formation of CEdG or enhance its removal is a critical area of future research with significant therapeutic potential.

Potential Mitigation Strategies:

Scavenging of Methylglyoxal: A primary strategy to prevent CEdG formation is to reduce the levels of its precursor, methylglyoxal. This can be achieved through the use of pharmacological scavengers or by enhancing the activity of endogenous detoxification pathways, such as the glyoxalase system. nih.govmdpi.com Several natural compounds have also been investigated for their ability to inhibit the formation of advanced glycation end products. nih.govmdpi.comnih.gov

Enhancing Nucleotide Excision Repair (NER): Since NER is a major pathway for the repair of CEdG, strategies to enhance its efficiency could be beneficial. nih.gov This could involve the development of small molecules that upregulate the expression or activity of key NER proteins. nih.govnih.govbiocompare.comresearchgate.net

Targeting Other Repair Pathways: While NER is a primary repair mechanism, the potential involvement of other DNA repair pathways in the removal of CEdG should not be overlooked. Further research is needed to explore the roles of base excision repair (BER) and other repair mechanisms in handling this type of DNA damage. nih.govresearchgate.net

| Mitigation Strategy | Molecular Target | Potential Approach |

| Preventing Formation | Methylglyoxal | Pharmacological scavengers (e.g., aminoguanidine, metformin), natural compounds (e.g., curcumin, resveratrol). nih.govmdpi.comnih.govacs.org |

| Glyoxalase System | Upregulation of GLO1 and GLO2 activity. mdpi.comnih.gov | |

| Enhancing Removal | Nucleotide Excision Repair (NER) | Small molecules to enhance the expression or activity of NER proteins (e.g., XPA, XPC). nih.govnih.govbiocompare.com |

| Other DNA Repair Pathways | Investigation of the role of Base Excision Repair (BER) and other pathways in CEdG removal. nih.govresearchgate.net |

Q & A

Q. How should mechanistic studies differentiate this compound’s direct mutagenicity from bystander effects?

- Answer : Employ co-culture systems (e.g., irradiated vs. untreated cells) to isolate bystander signaling. Use CRISPR-edited reporters (e.g., HPRT mutation assays) in target cells. Quantify extracellular reactive species (e.g., H₂O₂) via fluorogenic probes to distinguish direct DNA adduction from oxidative bystander damage .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise, systematically compare experimental variables (e.g., sample preparation, detection limits) and contextualize findings using meta-analysis tools (e.g., forest plots) .

- Ethical Reporting : Disclose all raw data and analytical parameters (e.g., mass spectrometer settings) in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.